![molecular formula C22H17FN4 B2518702 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-62-4](/img/structure/B2518702.png)

1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

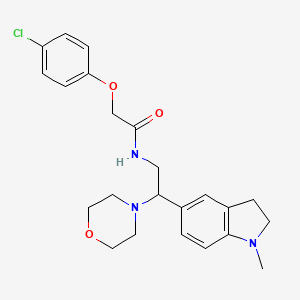

The compound "1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile" is a derivative of the pyrido[1,2-a]benzimidazole class. These compounds are of interest due to their diverse biological activities and potential applications in materials science, particularly as fluorescent brighteners. The core structure of pyrido[1,2-a]benzimidazole is a fused heterocyclic system that combines the pyridine and benzimidazole rings, which can be further substituted to yield a variety of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves condensation reactions. For instance, derivatives have been synthesized by condensing 1-chloro-2-formyl-3-methyl pyrido[1,2-a]benzimidazole-4-carbonitrile with hydrazine hydrate and phenyl hydrazine . Another approach involves a one-pot, three-component condensation reaction of 1H-benzimidazol-2-amine with halogenated benzaldehydes and malononitrile . Additionally, a novel one-step, four-component reaction has been reported to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives, starting from chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine . These methods highlight the versatility of synthetic routes available for creating a wide array of pyrido[1,2-a]benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives is characterized by the presence of a fused heterocyclic system. The substitution patterns on this core structure can significantly influence the physical and chemical properties of the compounds. The molecular structures of these derivatives are typically confirmed using spectroscopic methods such as FT-IR, HNMR, and MS, as well as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrido[1,2-a]benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the condensation of 1H-benzimidazol-2-ylacetonitrile with different 3-substituted chromones has been used to synthesize novel pyrido[1,2-a]benzimidazoles . The reactivity of these compounds allows for the formation of diverse structures by reacting with different functional groups, leading to a wide range of potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]benzimidazole derivatives are influenced by their molecular structure. These properties include fluorescence, which has been exploited in the application of some derivatives as fluorescent brighteners for polyester fibers . The derivatives' physical properties, such as solubility and melting points, along with their chemical reactivity, are essential for their practical applications and are typically characterized alongside their molecular structure using various analytical techniques .

科学的研究の応用

Fluorescent Materials Development

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, which share a core structure with the specified compound, has been explored for their fluorescent properties. These compounds, derived from 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit potential as fluorescent whitening agents for polyester fibers, suggesting their application in materials science and engineering for enhancing the aesthetic qualities of textiles through fluorescence (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Agents

Several studies have focused on the synthesis of pyrido[1,2-a]benzimidazole derivatives for their potential antimicrobial properties. Compounds structured similarly to the specified chemical have been evaluated for in vitro antimicrobial activity, showcasing the role of these derivatives in developing new antimicrobial agents. Such research underlines the importance of heterocyclic compounds in pharmaceutical sciences, particularly in the quest for novel treatments against resistant microbial strains (Badawey & Gohar, 1992).

Corrosion Inhibition

Research into the adsorption and corrosion inhibition properties of heterocyclic derivatives on C-steel surfaces in acidic environments indicates the utility of these compounds in industrial applications. The detailed studies on surface properties and corrosion inhibition efficiency highlight the potential of pyrazole-carbonitrile derivatives as effective corrosion inhibitors, contributing to the preservation of metal infrastructure and machinery (Abdel Hameed et al., 2020).

Antitumor Compounds

The synthesis and characterization of novel pyrimido[1,2-a] benzimidazole derivatives have been pursued, with some compounds exhibiting promising antitumor and antimicrobial activities. This research direction illustrates the compound's potential as a scaffold for developing new chemotherapeutic agents, emphasizing the significance of heterocyclic chemistry in the discovery of cancer treatments (Hafedh, Mohammed, & Mageed, 2022).

作用機序

Target of Action

The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact configuration and functional groups present in the molecule.

Mode of Action

The mode of action would depend on the specific targets of this compound. Generally, compounds with an indole nucleus can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Indole derivatives are generally well-absorbed and can be metabolized through various pathways .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-fluoroanilino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4/c1-3-6-17-14(2)18(13-24)22-26-19-7-4-5-8-20(19)27(22)21(17)25-16-11-9-15(23)10-12-16/h3-5,7-12,25H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIBDWQCJDSCRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NC4=CC=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)

![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)

![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)

![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)

![2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2518641.png)